Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. It is synthesized through the polymerization of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] involves a polymerization reaction. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers, 2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, and 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol], are fed into the reactor along with the catalyst. The reaction is carefully monitored and controlled to ensure consistent quality and yield of the polymer. After polymerization, the polymer is purified and processed into the desired form for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, altering the polymer’s characteristics.
Substitution: The polymer can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions can result in polymers with different functional groups.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for applications in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. The exact mechanism can vary depending on the specific application and the environment in which the polymer is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, pentyl ester
- 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-phenylene)bis-, diethyl ester, polymer with 2,2’-[1,4-cyclohexanediylbis(oxy)]bis[ethanol] is unique due to its specific polymeric structure, which imparts distinct physical and chemical properties. These properties make it suitable for applications that require high stability, biocompatibility, and specific interaction with biological or chemical targets.
Propiedades
Número CAS |
32630-58-3 |
---|---|
Fórmula molecular |
C26H38O8 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C16H18O4.C10H20O4/c1-3-19-15(17)11-9-13-5-7-14(8-6-13)10-12-16(18)20-4-2;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h5-12H,3-4H2,1-2H3;9-12H,1-8H2 |
Clave InChI |
QVQJBUCFNAJZII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCC.C1CC(CCC1OCCO)OCCO |
Números CAS relacionados |
32630-58-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.